Synthesis of Sodium Triacetoxyborohydride for Laboratory Use: A Technical Guide
Synthesis of Sodium Triacetoxyborohydride for Laboratory Use: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Sodium triacetoxyborohydride (STAB), a mild and selective reducing agent, is indispensable in modern organic synthesis, particularly for reductive amination. While commercially available, its moisture sensitivity and cost can make in-house laboratory preparation a practical and economical alternative. This technical guide provides a comprehensive overview of the synthesis of sodium triacetoxyborohydride, detailing experimental protocols, quantitative data, mechanistic pathways, and safety considerations. The aim is to equip researchers with the necessary knowledge to safely and efficiently produce high-quality STAB for their synthetic applications.
Introduction
Sodium triacetoxyborohydride, Na(CH₃COO)₃BH, is a highly selective hydride reagent renowned for its mild nature.[1] Unlike more potent reducing agents like sodium borohydride, STAB is particularly effective for the reductive amination of aldehydes and ketones.[2][3] Its key advantage lies in its ability to reduce the intermediate iminium ion much faster than the initial carbonyl compound, especially under the mildly acidic conditions of the reaction.[3] This selectivity minimizes the formation of alcohol byproducts and makes it the reagent of choice for a one-pot reductive amination procedure.[3][4] The synthesis of STAB involves the controlled reaction of sodium borohydride with three equivalents of acetic acid.[1]
Synthesis Protocols
The laboratory preparation of sodium triacetoxyborohydride is achieved through the protonolysis of sodium borohydride with acetic acid.[1][4] This can be performed by isolating the reagent as a solid or by generating it in situ for immediate use. The most common method involves reacting the components in an anhydrous aprotic solvent.
Experimental Protocol: Synthesis in Anhydrous Solvent
This procedure describes the preparation and isolation of STAB as a solid, which can be stored for future use. Anhydrous solvents such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) are preferred.[5][6]
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Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask with a magnetic stir bar, a pressure-equalizing dropping funnel, and a nitrogen inlet connected to a bubbler. Maintain a positive pressure of inert gas throughout the procedure.[7][8]
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Reagent Charging: Charge the flask with sodium borohydride (1.0 equivalent).
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Solvent Addition: Add anhydrous 1,2-dichloroethane or tetrahydrofuran to the flask to create a slurry.[2][5]
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Cooling: Cool the stirred suspension to 0 °C using an ice-water bath.
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Acetic Acid Addition: Add glacial acetic acid (3.0 equivalents) to the dropping funnel. Add the acetic acid dropwise to the cooled, stirred suspension over 30-60 minutes. Caution: The reaction is exothermic and produces a large volume of flammable hydrogen gas.[6][7] Maintain the internal temperature below 10 °C.
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Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 1-2 hours until gas evolution ceases.
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Isolation: Isolate the resulting white precipitate by filtration under an inert atmosphere.
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Washing and Drying: Wash the solid with fresh anhydrous solvent and dry it under high vacuum to yield sodium triacetoxyborohydride as a white powder.
Quantitative Data
The efficiency of the synthesis depends on the careful exclusion of moisture and control of the reaction temperature.
| Parameter | Value | Notes |
| Stoichiometry | 1 eq. NaBH₄ : 3 eq. CH₃COOH | Critical for complete conversion.[1] |
| Typical Yield | 95-98% | Yields are typically high for this preparation. |
| Appearance | White to off-white powder | [8] |
| Melting Point | 116-120 °C (decomposes) | |
| Purity (Assay) | >95% | |
| Solvents | DCE, THF, Toluene, Dioxane | Aprotic solvents are required due to reactivity with protic solvents.[4][8] |
Mechanistic Pathway of Synthesis
The formation of sodium triacetoxyborohydride occurs through the sequential replacement of hydride atoms on the borohydride with acetoxy groups from acetic acid. Each substitution step releases one molecule of hydrogen gas.
Caption: Stepwise protonolysis of sodium borohydride to form STAB.
Experimental Workflow
The overall process for the laboratory synthesis and isolation of sodium triacetoxyborohydride follows a logical sequence of steps designed to ensure safety and product purity.
Caption: Workflow for the laboratory synthesis of STAB.
Safety and Handling
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Hydrogen Evolution: The reaction generates significant quantities of highly flammable hydrogen gas. It is imperative to perform the synthesis in a well-ventilated chemical fume hood and to eliminate all potential ignition sources.[8]
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Exothermic Reaction: The reaction is exothermic. Slow, controlled addition of acetic acid and efficient cooling are crucial to prevent a runaway reaction.[6]
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Moisture Sensitivity: Sodium borohydride and sodium triacetoxyborohydride are both sensitive to moisture, hydrolyzing to release hydrogen gas. Use flame-dried glassware and anhydrous solvents, and conduct all operations under an inert atmosphere (e.g., nitrogen or argon).[7]
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Storage: The final product is hygroscopic and should be stored in a tightly sealed container inside a desiccator, preferably under an inert atmosphere, to maintain its reactivity.
Characterization
The identity and purity of the synthesized STAB should be confirmed by analytical methods before use.
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Infrared (IR) Spectroscopy: The IR spectrum provides a quick confirmation. Key absorptions include a prominent B-H stretch around 2400-2500 cm⁻¹ and a strong C=O stretch from the acetate groups near 1700 cm⁻¹.[7]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹¹B NMR can be used for full characterization.[7][9] The ¹H NMR spectrum will show a characteristic singlet for the acetate methyl protons.
References
- 1. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. Sodium triacetoxyborohydride [organic-chemistry.org]
- 4. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 6. Sciencemadness Discussion Board - Sodium triacetoxyborohydride - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. sciencemadness.org [sciencemadness.org]
- 8. Sodium Triacetoxyborohydride (STAB) [commonorganicchemistry.com]
- 9. scholars.uky.edu [scholars.uky.edu]
